molecular formula C23H24FN3O4 B12931576 N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine

N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine

Cat. No.: B12931576
M. Wt: 425.5 g/mol
InChI Key: ZHTPGESKFOBHBJ-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amine group through amidation reactions using suitable amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the ethynyl group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoroethoxy and methoxyethoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    Erlotinib: Another quinazoline-based EGFR inhibitor with similar therapeutic applications.

Uniqueness

N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine may exhibit unique properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds. These characteristics would be determined through comparative studies and experimental evaluations.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-(3-ethynylphenyl)-6-[2-(2-fluoroethoxy)ethoxy]-7-(2-methoxyethoxy)quinazolin-4-amine

InChI

InChI=1S/C23H24FN3O4/c1-3-17-5-4-6-18(13-17)27-23-19-14-21(31-12-10-29-8-7-24)22(30-11-9-28-2)15-20(19)25-16-26-23/h1,4-6,13-16H,7-12H2,2H3,(H,25,26,27)

InChI Key

ZHTPGESKFOBHBJ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOCCF

Origin of Product

United States

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